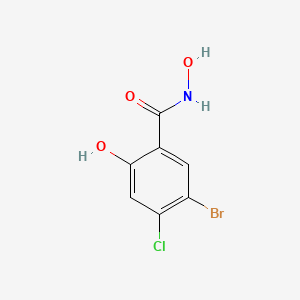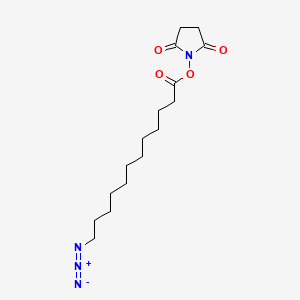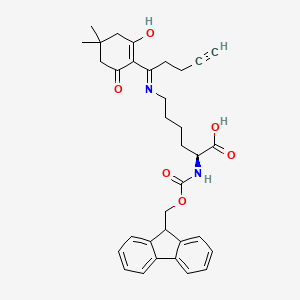
Fmoc-L-Lys(Pentynoyl-DIM)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-L-Lys(Pentynoyl-DIM)-OH: is a specialized chemical compound used primarily in the field of peptide synthesis. It is an amino acid derivative that contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a pentynoyl-DIM side chain, and a free carboxylic acid group. This compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its ability to facilitate the purification of highly insoluble peptides through a strategy known as the "helping hand" approach.
準備方法
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The amino group of L-lysine is protected using the Fmoc group through a reaction with 9-fluorenylmethyl chloroformate in the presence of a base such as triethylamine .
Pentynoyl-DIM Attachment: The epsilon-amino group of the Fmoc-protected L-lysine is then reacted with 1,4-dimethoxybenzene-2,6-dione and propargyl bromide to introduce the pentynoyl-DIM side chain.
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization .
Industrial Production Methods: Industrial production of Fmoc-L-Lys(Pentynoyl-DIM)-OH involves scaling up the above synthetic routes using automated peptide synthesizers and large-scale purification systems. The process ensures high purity and enantiomeric excess, making it suitable for research and pharmaceutical applications.
化学反応の分析
Types of Reactions:
Oxidation: The alkyne group in the pentynoyl-DIM side chain can undergo oxidation reactions to form dialdehydes or carboxylic acids .
Reduction: The alkyne group can be reduced to form alkenes or alkanes using reducing agents like sodium borohydride or lithium aluminum hydride .
**
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)pent-4-ynylideneamino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N2O6/c1-4-5-16-27(31-29(37)19-34(2,3)20-30(31)38)35-18-11-10-17-28(32(39)40)36-33(41)42-21-26-24-14-8-6-12-22(24)23-13-7-9-15-25(23)26/h1,6-9,12-15,26,28,37H,5,10-11,16-21H2,2-3H3,(H,36,41)(H,39,40)/t28-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUADAWOSKALEKS-NDEPHWFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(=NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC#C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=C(C(=O)C1)C(=NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC#C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N2O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

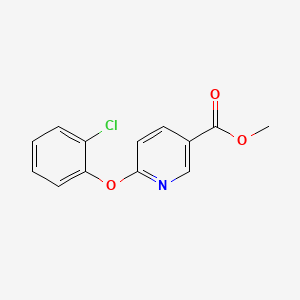
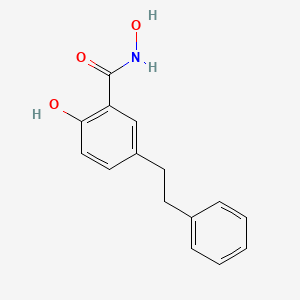
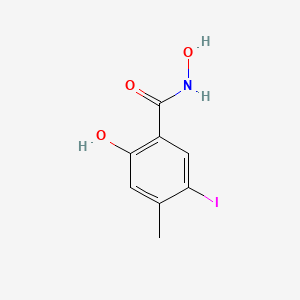
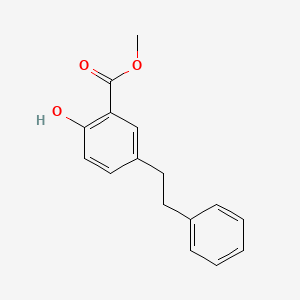
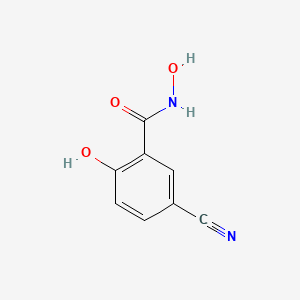
![6-[4-(3-Trifluoromethyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6288419.png)
